

Application Notes and Protocols: Zamaporvint (RXC004) in Preclinical Studies

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Compound of Interest

Compound Name: Zamaporvint

Cat. No.: B10857406

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Introduction

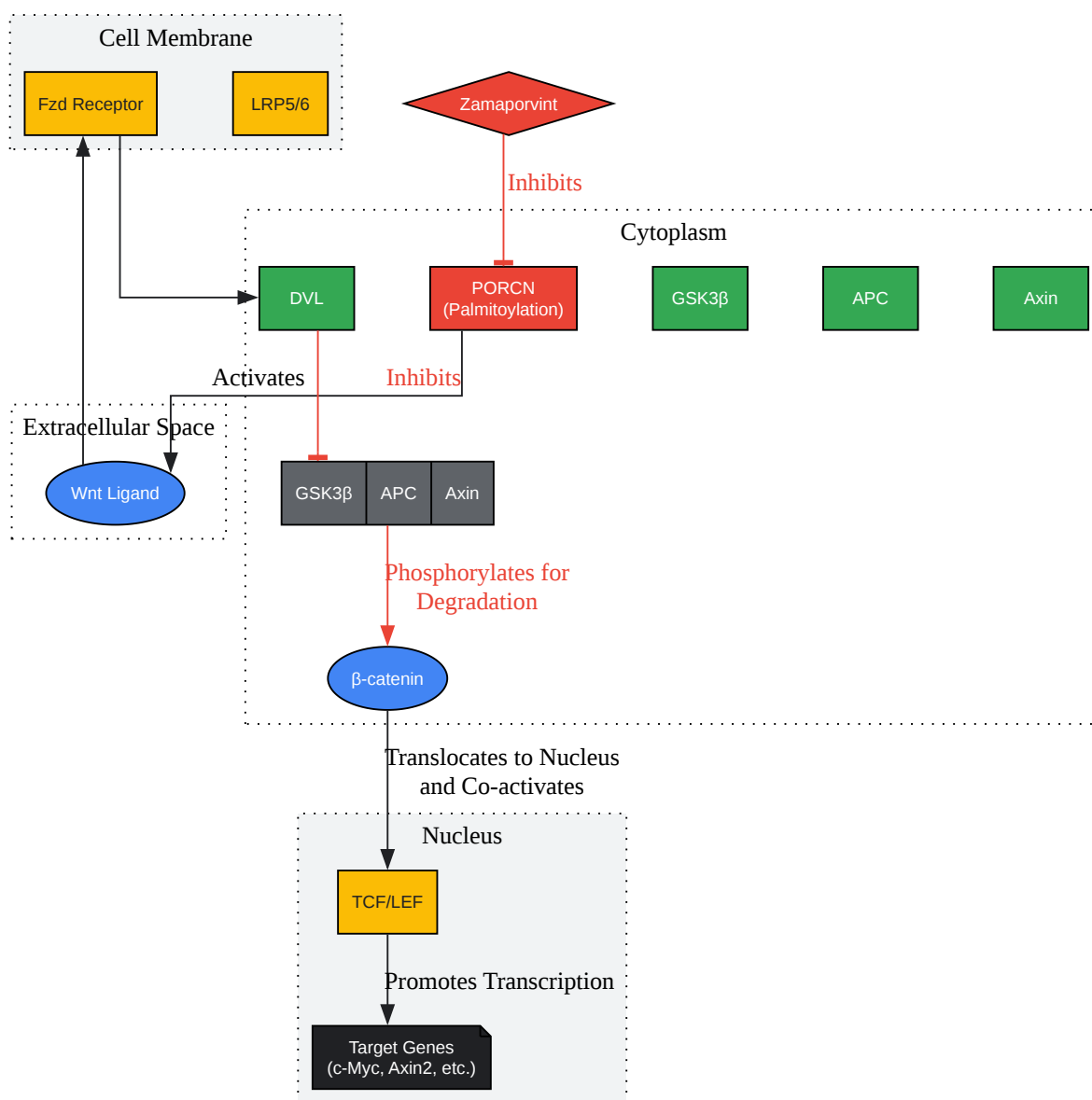
Zamaporvint, also known as RXC004, is a potent, selective, and orally bioavailable small molecule inhibitor of Porcupine (PORCN).[1][2] PORCN is a key enzyme that mediates the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent activation of the Wnt signaling pathway.[3] Aberrant Wnt signaling is a known driver in the initiation and progression of various cancers, contributing to tumor growth and immune evasion.[3]

Zamaporvint has a dual mechanism of action, directly targeting tumor cells dependent on Wnt-ligand signaling and enhancing anti-tumor immunity.[3]

These notes provide an overview of the dosage and administration of **Zamaporvint** in preclinical models, summarizing key quantitative data and providing detailed protocols for in vitro and in vivo evaluation.

Mechanism of Action

Zamaporvint targets PORCN, inhibiting the post-translational modification of Wnt ligands. This prevents their secretion and binding to Frizzled (Fzd) receptors, thereby blocking both canonical and non-canonical Wnt signaling pathways.[3] This mechanism is particularly effective in tumors with upstream Wnt pathway alterations, such as RNF43 loss-of-function (LoF) mutations or RSPO fusions, which lead to high dependency on Wnt ligands for survival and proliferation.[3][4]



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Caption: Wnt signaling pathway and inhibition by **Zamaporvint**.

Data Presentation

Table 1: Summary of In Vitro Activity of Zamaporvint

Assay Type	Cell Line / System	Endpoint	Result	Reference
Wnt Production	Mouse L-Wnt3a cells	IC50	64 pM	[2]
Cell Proliferation	RNF43-mutant / RSPO3-fusion cell lines	Antiproliferative Effect	Concentration-dependent inhibition	[2] [4]
Cell Cycle Analysis	Wnt-dependent cell lines	S-phase population	Reduction in S-phase cells	[2]
Gene Expression	RNF43-mutant / RSPO3-fusion cell lines	mRNA downregulation	Axin2, RNF43, c-Myc, CD44, MMP7	[2]

Table 2: Pharmacokinetic Profile of Zamaporvint in Preclinical Species

Pharmacokinetic analysis in preclinical species demonstrated properties suitable for oral administration, including good bioavailability and a short half-life.[\[4\]](#)

Species	Route	Key Parameters	Note	Reference
Mouse (CD-1)	Oral (PO) / Intravenous (IV)	Good bioavailability, low volume of distribution, short half-life.	Dose-proportional plasma and tumor levels observed at 1.5 and 5 mg/kg.	[4]
Rat (Sprague Dawley)	Oral (PO) / Intravenous (IV)	Good bioavailability, low volume of distribution, short half-life.	-	[4]
Dog (Beagle)	Oral (PO) / Intravenous (IV)	Good bioavailability, low volume of distribution, short half-life.	-	[4]

Table 3: In Vivo Efficacy of Zamaporvint in Xenograft Models

Model	Cell Line	Dose and Administration	Key Outcomes	Reference
Mouse Xenograft	SNU-1411 (RSPO3-fusion)	5 mg/kg, once daily (PO)	Significant tumor growth inhibition; Inhibition of c-Myc gene expression in tumor.	[2]
Mouse Xenograft	AsPC1 (RNF43-mutant)	1.5 mg/kg and 5 mg/kg, once daily (PO)	Reduced tumor growth.	[4]
Mouse Xenograft	HPAF-II (RNF43-mutant)	1.5 mg/kg and 5 mg/kg, once daily (PO)	Reduced tumor growth and increased cancer cell differentiation.	[4]

Table 4: Summary of Preclinical Toxicology Study Design

Non-GLP and GLP toxicology studies are essential to determine a safe starting dose for clinical trials.[5][6] A typical design for an oral small molecule oncology drug involves the following.

Study Type	Species	Dose Levels	Duration	Key Assessments
Dose Range-Finding (MTD)	Rodent (e.g., Mouse) & Non-rodent (e.g., Dog)	Control + 3-4 escalating dose levels	Single dose, followed by observation (e.g., 14 days)	Clinical observations, body weight, mortality, determination of Maximum Tolerated Dose (MTD).
Repeat-Dose Toxicology	Rodent & Non-rodent	Control + Low, Mid, High dose levels (based on MTD)	28 days (typical for Phase 1 support)	Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology.
Safety Pharmacology	Rodent or Non-rodent	As required	Acute	Assessment of effects on cardiovascular, respiratory, and central nervous systems.

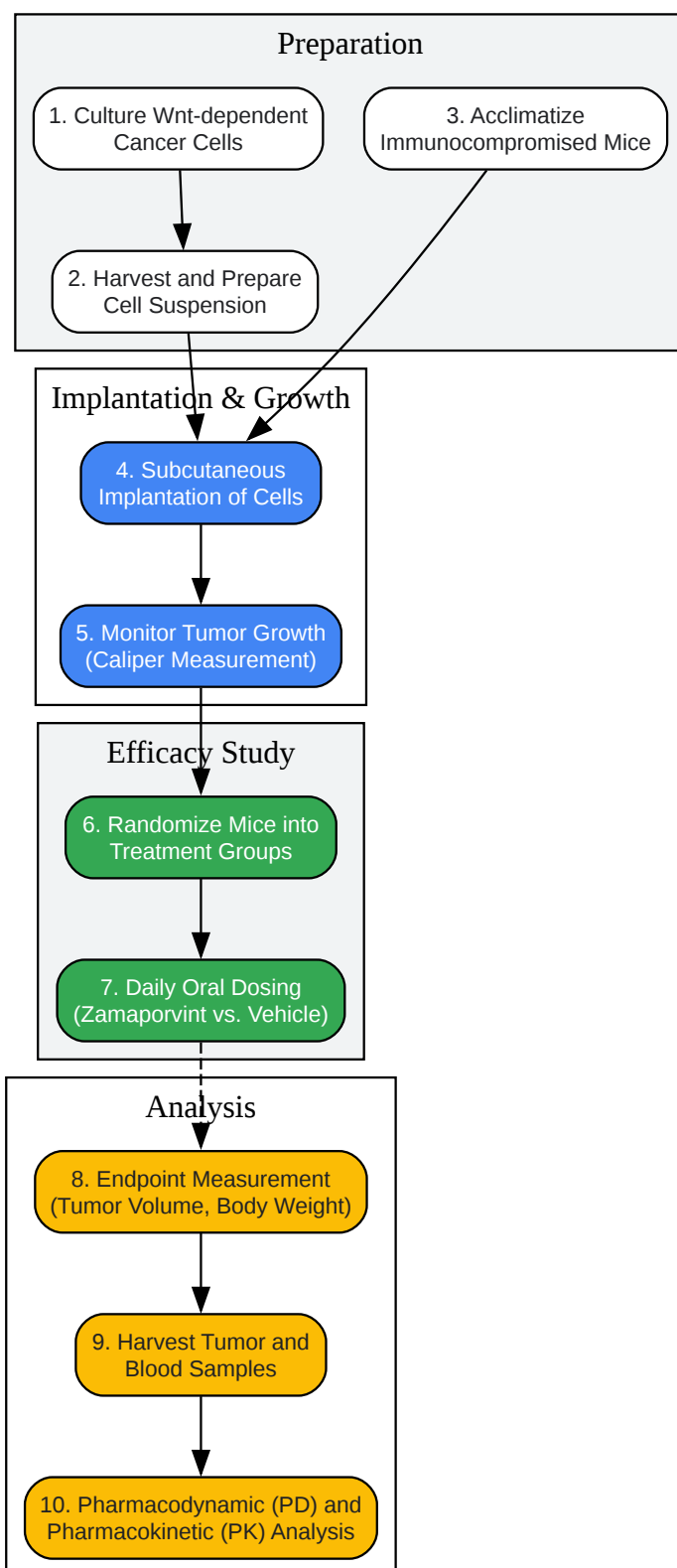
Experimental Protocols

Protocol 1: Murine Xenograft Tumor Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of **Zamaporvint**.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Cell Culture: Culture human cancer cells with known Wnt pathway alterations (e.g., SNU-1411, AsPC1) under recommended conditions. Passage cells at least twice after thawing before implantation.[9]
- Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Athymic Nude), aged 6-8 weeks. Allow a 3-5 day acclimatization period.[7][8]
- Cell Preparation:
 - Harvest cells at 70-80% confluency.
 - Wash cells with sterile PBS and detach using trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension.
 - Wash the cell pellet twice with sterile, serum-free medium or PBS.
 - Resuspend cells in an appropriate volume of serum-free medium (e.g., mixed 1:1 with Matrigel) to achieve the desired injection concentration (e.g., $3-5 \times 10^6$ cells per 100 μL). [7] Keep on ice.
- Tumor Implantation:
 - Anesthetize the mouse using an approved isoflurane protocol.
 - Inject the 100 μL cell suspension subcutaneously into the lower flank of the mouse using a 27- or 30-gauge needle.[7]
- Tumor Monitoring and Dosing:
 - Monitor mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable.[8]
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{width})^2 \times \text{length} / 2$. [7]
 - When average tumor volume reaches a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and vehicle control groups.[8]

- Prepare **Zamaporvint** in an appropriate vehicle for oral gavage (PO).
- Administer **Zamaporvint** (e.g., 1.5 mg/kg, 5 mg/kg) or vehicle control daily via oral gavage.
- Endpoint Analysis:
 - Continue dosing and tumor measurements for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the protocol-defined endpoint.
 - At the end of the study, collect terminal blood samples for pharmacokinetic analysis and excise tumors for pharmacodynamic analysis (e.g., qRT-PCR).



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Caption: Workflow for in vivo efficacy and pharmacodynamic studies.

Protocol 2: Pharmacodynamic Analysis via Quantitative RT-PCR (qRT-PCR)

This protocol outlines the measurement of target gene expression (e.g., c-Myc, Axin2) in tumor tissue to confirm the on-target activity of **Zamaporvint**.[\[1\]](#)[\[10\]](#)[\[11\]](#)

- RNA Isolation:
 - Excise tumor tissue from treated and control animals at the study endpoint.
 - Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization reagent (e.g., RNAlater).
 - Isolate total RNA from a small section of the tumor (20-30 mg) using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step.[\[1\]](#)
- RNA Quantification and Quality Control:
 - Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
 - Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Bioanalyzer).
- cDNA Synthesis:
 - Synthesize first-strand complementary DNA (cDNA) from 100 ng to 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT)s.[\[10\]](#)
 - Include a no-reverse transcriptase (-RT) control for each sample to check for genomic DNA contamination.
- Quantitative PCR (qPCR):
 - Prepare the qPCR reaction mix using a SYBR Green or TaqMan-based master mix.

- Add diluted cDNA (e.g., 1:10 or 1:20 dilution) and primers for the target gene (e.g., c-Myc, Axin2) and a stable housekeeping gene (e.g., GAPDH, ACTB).[11]
- Run the reaction on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). [10]
- Include a no-template control (NTC) for each primer set.
- Data Analysis:
 - Determine the cycle threshold (Ct) for each reaction.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the target gene expression to the housekeeping gene and comparing the treated groups to the vehicle control group.[1]

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